REACTION_SMILES
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[CH3:26][CH2:27][OH:28].[OH-:29].[OH-:31].[Pd+2:30].[c:1]1([CH:2]([c:3]2[cH:4][cH:5][cH:6][cH:7][cH:20]2)[N:8]2[CH2:9][CH:10]([O:12][c:13]3[cH:14][cH:15][c:16]([F:19])[cH:17][cH:18]3)[CH2:11]2)[cH:21][cH:22][cH:23][cH:24][cH:25]1>>[NH:8]1[CH2:9][CH:10]([O:12][c:13]2[cH:14][cH:15][c:16]([F:19])[cH:17][cH:18]2)[CH2:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Pd+2]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1ccc(OC2CN(C(c3ccccc3)c3ccccc3)C2)cc1
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Name
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Type
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product
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Smiles
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Fc1ccc(OC2CNC2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |